4-Amino-5-bromo-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
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Overview
Description
4-Amino-5-bromo-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl-substituted phenyl group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridazinone precursor followed by the introduction of the trifluoromethylphenyl group. The amino group is usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated pyridazinone derivatives.
Substitution: Hydroxyl or alkyl-substituted pyridazinone derivatives.
Scientific Research Applications
4-Amino-5-bromo-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
Comparison
Compared to similar compounds, 4-Amino-5-bromo-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is unique due to the presence of the trifluoromethyl-substituted phenyl group. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for specific scientific and industrial applications.
Properties
Molecular Formula |
C11H7BrF3N3O |
---|---|
Molecular Weight |
334.09 g/mol |
IUPAC Name |
4-amino-5-bromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7BrF3N3O/c12-8-5-17-18(10(19)9(8)16)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2 |
InChI Key |
ORSMJJFWPKZBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Br)N)C(F)(F)F |
Origin of Product |
United States |
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